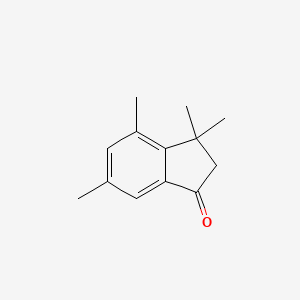
3,3,4,6-Tetramethyl-1-indanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,4,6-Tetramethyl-1-indanone is an organic compound with the molecular formula C₁₃H₁₆O It is a derivative of indanone, characterized by the presence of four methyl groups attached to the indanone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,6-Tetramethyl-1-indanone can be achieved through several methods. One common approach involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, catalyzed by TpRuPPh₃(CH₃CN)₂PF₆ in hot toluene . Another method includes the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates . These reactions typically require specific catalysts and conditions to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
化学反应分析
Types of Reactions
3,3,4,6-Tetramethyl-1-indanone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the carbonyl group and the methyl substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed to reduce the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
科学研究应用
3,3,4,6-Tetramethyl-1-indanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives have shown potential in biological studies, particularly in the development of bioactive molecules.
Industry: It is utilized in the production of specialty chemicals and materials, benefiting from its unique chemical properties.
作用机制
The mechanism by which 3,3,4,6-Tetramethyl-1-indanone exerts its effects involves interactions with molecular targets and pathways. For instance, its derivatives may act on specific enzymes or receptors, influencing biological processes. The exact mechanism can vary depending on the specific application and derivative used .
相似化合物的比较
Similar Compounds
- 3,3,4,5-Tetramethyl-1-indanone
- 3,3,5,6-Tetramethyl-1-indanone
- 1-Indanone
Uniqueness
3,3,4,6-Tetramethyl-1-indanone is unique due to the specific positioning of its methyl groups, which can influence its reactivity and interactions with other molecules. This distinct structure allows for specialized applications that may not be achievable with other similar compounds .
属性
CAS 编号 |
55255-42-0 |
|---|---|
分子式 |
C13H16O |
分子量 |
188.26 g/mol |
IUPAC 名称 |
3,3,4,6-tetramethyl-2H-inden-1-one |
InChI |
InChI=1S/C13H16O/c1-8-5-9(2)12-10(6-8)11(14)7-13(12,3)4/h5-6H,7H2,1-4H3 |
InChI 键 |
UPJMNGPDWQHLKW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=C1)C(=O)CC2(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















